Flupentixoldihydrochlorid

Übersicht

Beschreibung

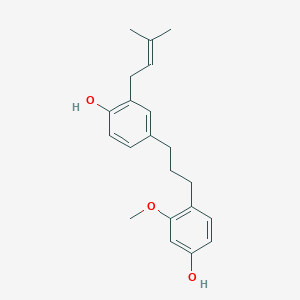

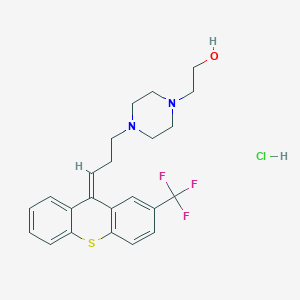

Flupentixol dihydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used for the treatment of schizophrenia and depression. The compound exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . Flupentixol dihydrochloride is marketed under brand names such as Depixol and Fluanxol .

Wissenschaftliche Forschungsanwendungen

Flupentixol dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

Industry: Utilized in the development of novel drug delivery systems, such as fast-dissolving oral films.

Wirkmechanismus

Target of Action

Flupentixol dihydrochloride, a thioxanthene neuroleptic, primarily targets D1 and D2 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

Flupentixol acts as an antagonist at both D1 and D2 dopamine receptors . This interaction with its targets leads to changes in neurotransmission, affecting the symptoms of conditions like schizophrenia and depression .

Biochemical Pathways

By antagonizing dopamine receptors, flupentixol can influence the dopaminergic pathways in the brain, which are involved in mood regulation and reward processing . Additionally, flupentixol has been found to inhibit the PI3K/AKT pathway, which is often hyperactivated in some cancers .

Pharmacokinetics

Flupentixol has an oral bioavailability of 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is about 35 hours following oral administration . This means that it takes around 35 hours for the concentration of the drug in the body to decrease by half. The excretion of flupentixol is negligible via the renal route .

Result of Action

The molecular and cellular effects of flupentixol’s action are primarily related to its antagonistic effect on dopamine receptors. By blocking these receptors, flupentixol can reduce the overactivity of dopamine neurotransmission that is often associated with conditions like schizophrenia . Additionally, flupentixol shows anti-proliferative activity to cancer cells and induces apoptosis .

Action Environment

The action, efficacy, and stability of flupentixol can be influenced by various environmental factors. For instance, the presence of other drugs known to significantly increase the QT interval may exacerbate increases in the QT interval related to flupentixol treatment .

Biochemische Analyse

Biochemical Properties

Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It interacts with these receptors in the brain, blocking the action of dopamine, a chemical messenger that affects thoughts and mood . The nature of these interactions involves the binding of Flupentixol dihydrochloride to the dopamine receptors, thereby inhibiting the normal function of dopamine .

Cellular Effects

Flupentixol dihydrochloride influences cell function by altering dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can affect various cellular processes, including gene expression and cellular metabolism . The blocking of dopamine receptors by Flupentixol dihydrochloride can lead to changes in the activity of various cells in the brain, influencing behaviors and mood .

Molecular Mechanism

The mechanism of action of Flupentixol dihydrochloride involves its binding to D1 and D2 dopamine receptors, acting as an antagonist . This binding inhibits the activation of these receptors by dopamine, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flupentixol dihydrochloride can change over time. The drug has a mean systemic clearance of about 0.29 L/min following oral administration . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites

Dosage Effects in Animal Models

The effects of Flupentixol dihydrochloride can vary with different dosages in animal models

Metabolic Pathways

Flupentixol dihydrochloride is involved in metabolic pathways in the liver where it is metabolized via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The enzymes or cofactors involved in these metabolic pathways are not specified in the available literature.

Transport and Distribution

Flupentixol dihydrochloride is 99% bound to plasma proteins, suggesting that it is widely distributed within the body

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flupentixol dihydrochloride is synthesized through a series of chemical reactions involving the thioxanthene nucleus. The synthesis typically involves the reaction of 2-(trifluoromethyl)thioxanthene with various reagents to form the desired product . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of flupentixol dihydrochloride involves large-scale chemical synthesis using automated equipment to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Flupentixol dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: Various substitution reactions can occur, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of the compound, and various substituted analogs .

Vergleich Mit ähnlichen Verbindungen

Flupentixol dihydrochloride is unique among antipsychotic drugs due to its specific chemical structure and pharmacological profile. Similar compounds include:

Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

Thiothixene: A thioxanthene antipsychotic with a similar mechanism of action.

Fluphenazine: A phenothiazine antipsychotic with structural similarities to thioxanthenes.

Flupentixol dihydrochloride stands out due to its dual action on both D1 and D2 receptors, providing a broader spectrum of therapeutic effects .

Eigenschaften

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDQEIIMOZNNA-MONHGIHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51529-02-3, 2413-38-9 | |

| Record name | Flupentixol dihydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPENTIXOL DIHYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O4NUH2R5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)

![Tributyl[(methoxymethoxy)methyl]stannane](/img/structure/B30004.png)

![(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B30009.png)